cefditoren pivoxil
Overview
Description
Cefditoren pivoxil is a semi-synthetic, third-generation cephalosporin antibiotic. It is used to treat infections caused by Gram-positive and Gram-negative bacteria that are resistant to other antibiotics. This compound is particularly effective in treating community-acquired pneumonia, acute bacterial exacerbation of chronic bronchitis, pharyngitis, tonsillitis, and uncomplicated skin and skin-structure infections .
Preparation Methods
The synthesis of cefditoren pivoxil involves several steps. One method includes reacting D-7ACA with an oxidizing reagent to obtain a compound, followed by silanization protection. The iodination of 4-methylthiazole-5-methanol with NaI under the catalysis of sulfuric acid, and subsequent addition of triphenylphosphine, results in another compound. This compound is then mixed with the feed liquid of the silanized compound, followed by deprotection and crystallization to obtain the cefditoren mother nucleus. The final step involves reacting 7-ATCA with AE active ester under alkaline conditions, followed by crystallization to obtain cefditoren sodium, which is then reacted with iodomethyl pivalate in the presence of a phase transfer catalyst to obtain this compound .
Chemical Reactions Analysis
Cefditoren pivoxil undergoes various chemical reactions, including oxidation, reduction, and substitution. It is sensitive to oxidation and alkaline conditions but resistant to acidic and photolytic degradations . Common reagents used in these reactions include oxidizing agents, alkali, and triphenylphosphine. The major products formed from these reactions include the cefditoren mother nucleus and cefditoren sodium .
Scientific Research Applications
Cefditoren pivoxil has a broad spectrum of applications in scientific research. In chemistry, it is used to study the synthesis and stability of cephalosporin antibiotics. In biology and medicine, it is used to treat bacterial infections, particularly those caused by resistant strains of bacteria. It has been shown to penetrate into bronchial mucosa, epithelial lining fluid, skin blister fluid, and tonsillar tissue, achieving clinically relevant concentrations against common pathogens . Additionally, this compound has been studied for its efficacy in reducing biofilm formation by pneumococcal isolates .
Mechanism of Action
Cefditoren pivoxil is a prodrug that is hydrolyzed by esterases during absorption, releasing the active compound cefditoren. The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). This inhibition prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Comparison with Similar Compounds
Cefditoren pivoxil is unique among cephalosporins due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Similar compounds include cefdinir, cefpodoxime, ceftibuten, ceftizoxime, cefsulodin, and cefpiramide . Compared to these compounds, this compound has enhanced stability against β-lactamases and improved oral bioavailability due to its pivoxil ester group .
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZFFLVORLEPPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O7S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861247 | |
Record name | [(2,2-Dimethylpropanoyl)oxy]methyl 7-[2-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117467-28-4 | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, (6R,7R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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